molecular formula C26H45NNa2O10S2 B10822138 Taurocholic Acid 3-sulfate (sodium salt)

Taurocholic Acid 3-sulfate (sodium salt)

Cat. No.: B10822138
M. Wt: 641.7 g/mol
InChI Key: TXKSCSXHYMDMEL-NEMAEHQESA-N
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Description

Taurocholic Acid 3-sulfate (sodium salt) is a metabolite of the conjugated bile acid taurocholic acid. It is a crystalline solid with a molecular formula of C26H43NO10S2 • 2Na and a molecular weight of 639.7 g/mol . This compound is involved in the metabolism of bile acids and plays a role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Taurocholic Acid 3-sulfate (sodium salt) typically involves the sulfonation of taurocholic acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature and pH conditions to ensure the selective sulfonation at the 3-position of the taurocholic acid molecule .

Industrial Production Methods: Industrial production of Taurocholic Acid 3-sulfate (sodium salt) involves the extraction of taurocholic acid from animal bile, followed by its chemical modification through sulfonation. The process includes purification steps to obtain the final product with high purity (≥95%) .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major product of the sulfonation reaction is Taurocholic Acid 3-sulfate (sodium salt) itself. Oxidation and reduction reactions can lead to various oxidized or reduced derivatives of the compound .

Scientific Research Applications

Taurocholic Acid 3-sulfate (sodium salt) has several applications in scientific research:

    Chemistry: It is used as a standard in analytical chemistry for the quantification of bile acids.

    Biology: The compound is studied for its role in bile acid metabolism and its effects on liver function.

    Medicine: Research includes its potential therapeutic effects in liver diseases and its role in cholesterol metabolism.

    Industry: It is used in the formulation of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

Taurocholic Acid 3-sulfate (sodium salt) exerts its effects primarily through its interaction with bile acid receptors. It acts as a detergent to solubilize fats for absorption in the intestine. The compound is absorbed and participates in the enterohepatic circulation of bile acids. It also influences the expression of genes involved in cholesterol metabolism and liver function .

Comparison with Similar Compounds

Uniqueness: Taurocholic Acid 3-sulfate (sodium salt) is unique due to its specific sulfonation at the 3-position, which imparts distinct chemical and biological properties. This modification enhances its solubility and alters its interaction with bile acid receptors compared to non-sulfonated bile acids .

Properties

Molecular Formula

C26H45NNa2O10S2

Molecular Weight

641.7 g/mol

InChI

InChI=1S/C26H45NO10S2.2Na/c1-15(4-7-23(30)27-10-11-38(31,32)33)18-5-6-19-24-20(14-22(29)26(18,19)3)25(2)9-8-17(37-39(34,35)36)12-16(25)13-21(24)28;;/h15-22,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32,33)(H,34,35,36);;/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1

InChI Key

TXKSCSXHYMDMEL-NEMAEHQESA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)O)C.[Na].[Na]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)O)C.[Na].[Na]

Origin of Product

United States

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